molecular formula C17H18N2O4 B1619393 Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester CAS No. 7450-63-7

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester

Cat. No. B1619393
CAS RN: 7450-63-7
M. Wt: 314.34 g/mol
InChI Key: IDMPEWXHBJHVIQ-UHFFFAOYSA-N
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Description

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester, commonly known as Methylenediphenylbis (methylene)carbamate (MPDC), is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used to synthesize a variety of compounds and is also used as a reagent in a variety of organic synthesis applications. MPDC is a colorless solid with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol. It is soluble in organic solvents and insoluble in water.

Scientific Research Applications

  • Polymer Synthesis : This compound is used in polymer synthesis, specifically in the thermal 1,3-dipolar polycycloaddition process to create polyadducts with flexible spacers. These polyadducts have been studied for their molecular weight, glass transition temperatures, and decomposition temperatures, showcasing their potential in materials science (Vretik & Ritter, 2003).

  • Urea Derivatives : It has been used to isolate new urea derivatives from Pliocene-fossil Pinus armandii. These derivatives were identified through spectroscopic methods, highlighting the compound's utility in analytical chemistry and paleobotany (Zhao et al., 2005).

  • Catalysis in Organic Synthesis : This chemical is involved in the catalytic processes of organic synthesis. For instance, it has been used in the synthesis of bis(ether nitrile)s and bis(ether acid)s from simple aromatic diols (Eastmond & Paprotny, 1997).

  • Flame Retardant and Solubility Studies : The compound has been synthesized and characterized as a flame retardant with high thermal stability. Its solubility in various solvents was measured, contributing to materials science and engineering research (Du et al., 2013).

  • Ligand in Metal Complex Formation : It has been used to create ligands for metal complexes, demonstrating its role in inorganic chemistry and materials development (Dahlenburg et al., 2008).

  • Thermo-reversible Polymerization : The compound is used in thermo-reversible Diels–Alder polymerization to create high-performance hybrid materials. This application is significant for developing advanced materials with reversible bonding characteristics (Shibata et al., 2011).

  • Safety Additive in Lithium-Ion Batteries : It has been investigated as a safety electrolyte additive for lithium-ion batteries, offering a potential solution for thermal protection in energy storage technologies (Xia et al., 2012).

  • Agricultural Applications : Derivatives of carbamic acid are used as chemical agents for plant protection, including insecticides and herbicides, demonstrating its role in agricultural chemistry (Melnikov, 1971).

properties

IUPAC Name

methyl N-[4-[[4-(methoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMPEWXHBJHVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996001
Record name Dimethyl [methylenedi(4,1-phenylene)]biscarbamate
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Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester

CAS RN

7450-63-7
Record name Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester
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Record name NSC215914
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl [methylenedi(4,1-phenylene)]biscarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 4',4''-METHYLENEDICARBANILATE
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Record name Dimethyl 4,4′-methylenebis(phenylcarbamate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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